molecular formula C39H67ClO4 B584837 1,3-Dilinoleoyl-2-chloropropanediol CAS No. 1432592-04-5

1,3-Dilinoleoyl-2-chloropropanediol

Cat. No.: B584837
CAS No.: 1432592-04-5
M. Wt: 635.411
InChI Key: JPFKFYGUGINXTE-MAZCIEHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dilinoleoyl-2-chloropropanediol can be synthesized through the esterification of linoleic acid with 2-chloropropanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dilinoleoyl-2-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dilinoleoyl-2-chloropropanediol has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its role in lipid metabolism and signaling pathways.

    Medicine: Explored for potential therapeutic applications, particularly in the development of lipid-based drug delivery systems.

    Industry: Utilized in the production of specialized lipids and surfactants.

Mechanism of Action

The mechanism of action of 1,3-Dilinoleoyl-2-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison: 1,3-Dilinoleoyl-2-chloropropanediol is unique due to its specific esterification pattern and the presence of a chlorine atom at the 2-position of the propanediol backbone. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

[2-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFKFYGUGINXTE-MAZCIEHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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